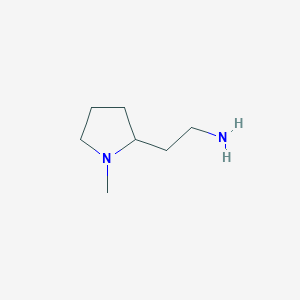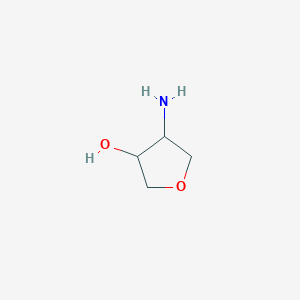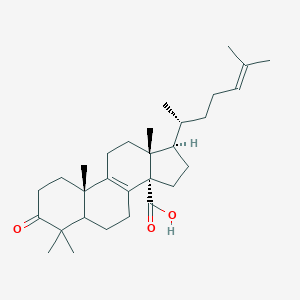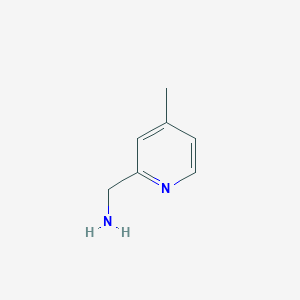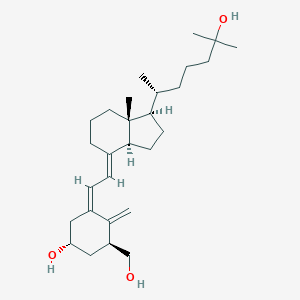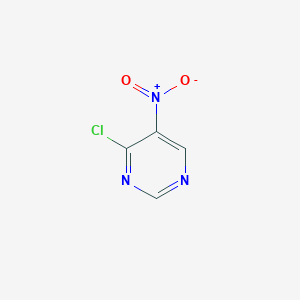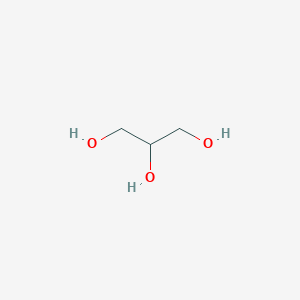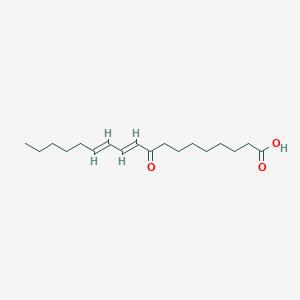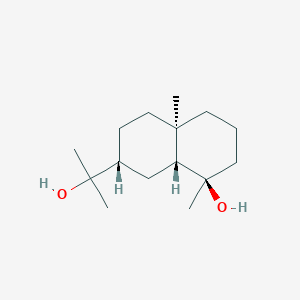
普罗克西二醇
描述
Cryptomeridiol is a naturally occurring sesquiterpenoid compound with the molecular formula C15H28O2 and a molecular weight of 240.3816 . It is known for its presence in various plant species, including Magnolia officinalis and Sonneratia alba . Cryptomeridiol is also referred to as proximadiol in some contexts .
科学研究应用
Cryptomeridiol has a wide range of scientific research applications:
作用机制
Target of Action
Proximadiol, also known as Cryptomeridiol, has been found to primarily target the Platelet-Activating Factor Receptor (PAFR) . PAFR is a cell surface receptor that plays a crucial role in numerous physiological and pathological processes, including inflammation and thrombosis.
Mode of Action
Proximadiol interacts with its target, PAFR, by binding to it, thereby inhibiting its function . This interaction occurs at micromolar concentrations , suggesting a strong affinity between Proximadiol and PAFR. The inhibition of PAFR can lead to a decrease in platelet activation and aggregation, potentially contributing to its therapeutic effects.
Result of Action
The molecular and cellular effects of Proximadiol’s action are likely tied to its inhibition of PAFR. By inhibiting this receptor, Proximadiol may reduce platelet activation and aggregation, potentially leading to anti-thrombotic effects. Additionally, given PAFR’s role in inflammation, Proximadiol may also exhibit anti-inflammatory effects .
生化分析
Biochemical Properties
Proximadiol plays a role in biochemical reactions, particularly in the inhibition of platelet-activating factor receptor binding on platelets
Cellular Effects
It has been found to lack antiviral and antibacterial activity This suggests that Proximadiol may not significantly influence cell function in terms of viral and bacterial defense mechanisms
Molecular Mechanism
It is known to inhibit platelet-activating factor receptor binding on platelets , suggesting that it may exert its effects at the molecular level through this mechanism This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Molecular dynamic simulations have indicated that the Proximadiol-PfLDH complex exhibits high stability under in vivo mimic circumstances . This suggests that Proximadiol may have a stable effect on cellular function over time in laboratory settings.
Metabolic Pathways
It is known that Proximadiol is a product of the metabolism of certain plants
准备方法
Synthetic Routes and Reaction Conditions: Cryptomeridiol can be synthesized through the cyclization of farnesyl pyrophosphate, catalyzed by specific sesquiterpene cyclases . The reaction conditions typically involve the use of Saccharomyces cerevisiae as a host for the expression of the cyclase enzyme .
Industrial Production Methods: Industrial production of cryptomeridiol is primarily achieved through the extraction from natural sources, such as the leaves of Sonneratia alba . The extraction process involves solvent extraction followed by chromatographic purification to isolate the compound in its pure form .
化学反应分析
Types of Reactions: Cryptomeridiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Cryptomeridiol can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of cryptomeridiol can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving cryptomeridiol often use halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Oxidation of cryptomeridiol typically yields ketones or carboxylic acids.
Reduction: Reduction reactions produce alcohols or alkanes.
Substitution: Substitution reactions result in the formation of halogenated derivatives of cryptomeridiol.
相似化合物的比较
Cryptomeridiol is unique among sesquiterpenoids due to its specific biological activities and mechanism of action. Similar compounds include:
Eudesmol: Another sesquiterpenoid with similar structural features but different biological activities.
Sonneratiosides: Eudesmane-type sesquiterpene glycosides isolated from Sonneratia alba, which share the same aglycone structure as cryptomeridiol.
Proximadiol: An alternative name for cryptomeridiol, highlighting its structural similarity.
Cryptomeridiol stands out due to its potent therapeutic effects and unique mechanism of action, making it a valuable compound for further research and development.
属性
IUPAC Name |
(1R,4aR,7R,8aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-13(2,16)11-6-9-14(3)7-5-8-15(4,17)12(14)10-11/h11-12,16-17H,5-10H2,1-4H3/t11-,12-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKDASYGWYYFIK-QHSBEEBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CC(CC2)C(C)(C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@]([C@@H]1C[C@@H](CC2)C(C)(C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317282 | |
| Record name | Cryptomeridiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4666-84-6 | |
| Record name | Cryptomeridiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4666-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proximadiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004666846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cryptomeridiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROXIMADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2KBV9FZ9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cryptomeridiol?
A: Cryptomeridiol has the molecular formula C15H28O2 and a molecular weight of 236.37 g/mol. []
Q2: How is the structure of cryptomeridiol determined?
A: The structure of cryptomeridiol has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D experiments like COSY, HSQC, HMBC), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, ]
Q3: What is the significance of the diol structure in cryptomeridiol's activity?
A: Studies comparing cryptomeridiol with β-eudesmol, a related sesquiterpene, suggest that the diol structure in cryptomeridiol is important for its growth inhibitory activity against certain plants like Robinia pseudoacacia. []
Q4: What are the reported biological activities of cryptomeridiol?
A4: Research indicates that cryptomeridiol possesses various biological activities, including:
- Antifungal activity: Exhibits moderate activity against Aspergillus niger, Trichophyton mentagrophytes, and Candida albicans. []
- Anti-inflammatory activity: Demonstrates anti-inflammatory effects in vitro and in vivo, potentially through downregulation of inflammatory cytokines (TNFα, IL1β), NFκB, and enzymes like Cox1, Cox2, and 5-Lox. []
- Melanogenesis inhibitory activity: Inhibits melanogenesis in mouse B16 melanoma cells stimulated with α-MSH, possibly by reducing the protein levels of MITF, tyrosinase, and TRP-2. []
- Platelet-activating factor (PAF) receptor binding inhibition: Shows a significant and concentration-dependent inhibitory effect on PAF receptor binding. []
- Growth-inhibitory activity: Inhibits the growth of radicle and hypocotyl in Robinia pseudoacacia seeds. []
Q5: How does cryptomeridiol exert its therapeutic effects in hepatocellular carcinoma (HCC)?
A5: Research suggests that cryptomeridiol exhibits therapeutic efficacy in HCC by:
- Aggravating pre-activated Unfolded Protein Response (UPR): Increases the activity of the IRE1α-ASK1 signaling pathway, commonly elevated in HCC. []
- Activating silenced Nur77: Induces the orphan nuclear receptor Nur77, which senses IRE1α-ASK1-JNK signaling, leading to mitochondrial translocation and loss of mitochondrial membrane potential. []
- Increasing cytotoxic reactive oxygen species (ROS): Aggravated ER stress and mitochondrial dysfunction result in elevated ROS production, ultimately leading to cell death. []
Q6: Can cryptomeridiol be produced through biotechnological means?
A: Yes, the biosynthesis of cryptomeridiol has been successfully reconstructed in Saccharomyces cerevisiae using modular pathway engineering and CRISPR-Cas9 systems. [] This approach has shown promising results in improving the yield of cryptomeridiol production. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


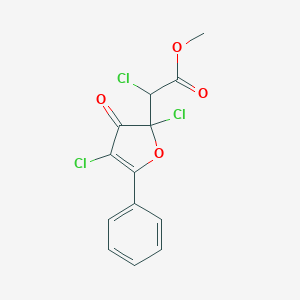
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B138643.png)

